
N5-Boc-N2-acetyl-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-Boc-N2-acetyl-L-ornithine is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group at the N5 position and an acetyl group at the N2 position. It is commonly used in peptide synthesis and as an intermediate in the production of various pharmaceuticals and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-Boc-N2-acetyl-L-ornithine typically involves the protection of the amino groups of L-ornithine. The process begins with the acetylation of the N2 position using acetic anhydride or acetyl chloride under basic conditions. Subsequently, the N5 position is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N5-Boc-N2-acetyl-L-ornithine undergoes various chemical reactions, including:
Hydrolysis: The Boc and acetyl protecting groups can be removed under acidic or basic conditions, respectively.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for acetyl removal.
Substitution: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The primary products formed from these reactions include deprotected L-ornithine, various peptides, and modified amino acids, depending on the specific reagents and conditions used .
Scientific Research Applications
N5-Boc-N2-acetyl-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N5-Boc-N2-acetyl-L-ornithine is primarily related to its role as a protected amino acid derivative. The Boc and acetyl groups protect the amino functionalities during chemical reactions, allowing for selective modifications. Upon deprotection, the free amino groups can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N5-Acetyl-L-ornithine: Similar structure but lacks the Boc protecting group.
N2-Acetyl-L-lysine: Another acetylated amino acid with similar protective functionalities.
Nα-Acetyl-L-ornithine: Differently acetylated derivative of L-ornithine.
Uniqueness
N5-Boc-N2-acetyl-L-ornithine is unique due to the presence of both Boc and acetyl protecting groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the production of highly specific peptides and intermediates .
Properties
Molecular Formula |
C12H22N2O5 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17) |
InChI Key |
REKZTRVLOJZVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


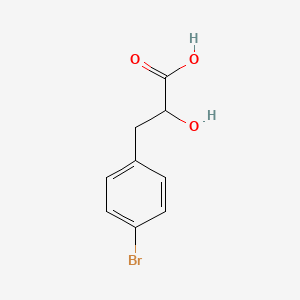
![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
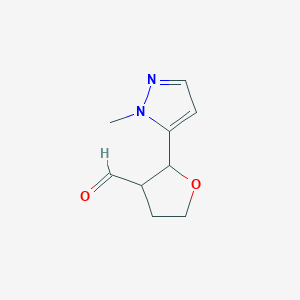
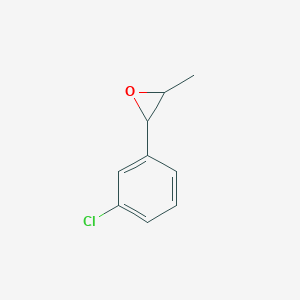
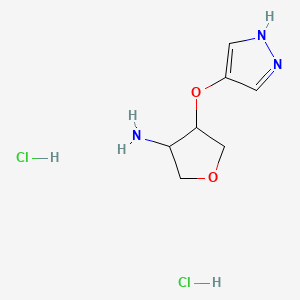
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)
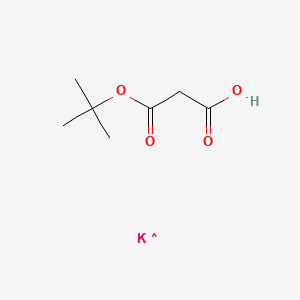
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)
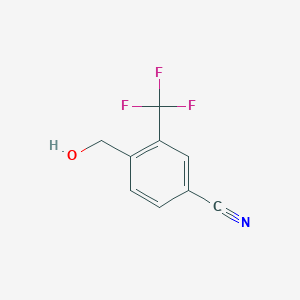
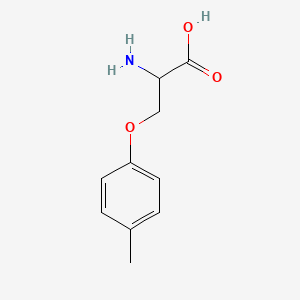
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
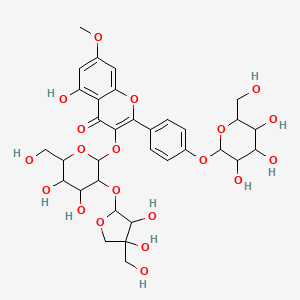
![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
![Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B15128246.png)
